molecular formula C6H9F2NO2 B1396078 3,3-Difluoro-4-(hydroxymethyl)piperidin-2-one CAS No. 1258639-19-8

3,3-Difluoro-4-(hydroxymethyl)piperidin-2-one

Cat. No. B1396078
CAS RN: 1258639-19-8
M. Wt: 165.14 g/mol
InChI Key: CDBOHWDXZRVYJY-UHFFFAOYSA-N
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Description

“3,3-Difluoro-4-(hydroxymethyl)piperidin-2-one”, also known as DFHMP, is a compound used widely in scientific research and industry. It has a molecular formula of C6H9F2NO2 and a molecular weight of 165.14 g/mol .


Molecular Structure Analysis

The molecular structure of DFHMP consists of a piperidin-2-one ring with two fluorine atoms at the 3rd carbon position and a hydroxymethyl group at the 4th carbon position . The exact mass of the molecule is 165.06000 .


Chemical Reactions Analysis

While specific chemical reactions involving DFHMP are not detailed in the retrieved sources, similar compounds have been involved in various reactions. For instance, pinacol boronic esters, which are valuable building blocks in organic synthesis, have been used in functionalizing deboronation .

Scientific Research Applications

Synthesis and Chemical Properties

  • Fluorinated piperidines, such as 3,3-Difluoro-4-(hydroxymethyl)piperidin-2-one, are crucial in pharmaceutical and agrochemical chemistry. Their synthesis and N- and O-deprotection have been effectively demonstrated, highlighting their potential as versatile building blocks (Surmont et al., 2009).
  • The volumetric properties of derivatives like 2-(hydroxymethyl)piperidine have been extensively studied, offering insights into their behavior in aqueous solutions, which is vital for various chemical applications (Kul et al., 2013).

CO2 Absorption Characteristics

  • Studies focusing on CO2 absorption characteristics of functionalized piperidine derivatives, including those with hydroxyalkyl substituents, provide valuable data on their reactivity and potential utility in CO2 capture technologies (Robinson et al., 2011).

Synthesis of Derivatives and Complexes

  • Research on the asymmetric synthesis of piperidine alkaloids, utilizing hydroxymethyl analogs like 3,3-Difluoro-4-(hydroxymethyl)piperidin-2-one, reveals their importance in complex molecular constructions (Liu et al., 2008).
  • The synthesis of fluorinated nitrogen heterocycles using gold catalysis and Selectfluor, involving analogs of 3,3-Difluoro-4-(hydroxymethyl)piperidin-2-one, underscores their relevance in creating compounds with potential pharmaceutical applications (Simonneau et al., 2011).

Material Science and Crystallography

  • The use of hydroxymethylpiperidine derivatives in the synthesis of lanthanide clusters demonstrates their role in creating materials with unique magnetic and optical properties, which could be vital for various technological applications (Alexandropoulos et al., 2011).
  • Structural studies of complexes involving hydroxymethylpiperidine derivatives, such as those with p-hydroxybenzoic acid, provide insights into their potential applications in crystal engineering and materials science (Dega-Szafran et al., 2018).

properties

IUPAC Name

3,3-difluoro-4-(hydroxymethyl)piperidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9F2NO2/c7-6(8)4(3-10)1-2-9-5(6)11/h4,10H,1-3H2,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDBOHWDXZRVYJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C(C1CO)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3-Difluoro-4-(hydroxymethyl)piperidin-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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